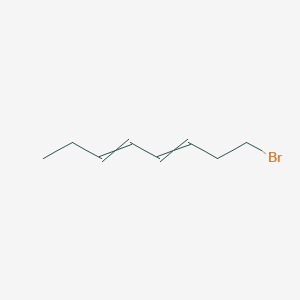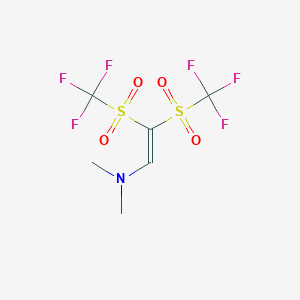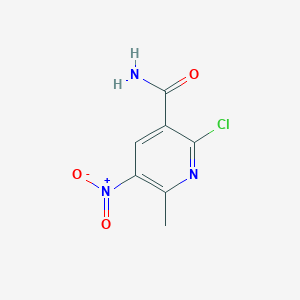
Agn-PC-0nig3G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Analyse Chemischer Reaktionen
Agn-PC-0nig3G undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are typically tailored to the specific functional groups present in the compound. For instance, stannaimine and cycloaddition/metathesis reactions with carbon dioxide are examples of reactions that similar compounds might undergo . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Agn-PC-0nig3G has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be utilized for investigating cellular processes and interactions. In medicine, the compound could be explored for its potential therapeutic effects, particularly in drug development and disease treatment. Additionally, this compound has industrial applications, such as in the production of advanced materials and nanotechnology .
Wirkmechanismus
The mechanism of action of Agn-PC-0nig3G involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to receptors or enzymes, thereby modulating their activity. For example, glucagon-like peptide 1 receptor agonists work by enhancing glucose-dependent insulin secretion and slowing gastric emptying .
Vergleich Mit ähnlichen Verbindungen
Agn-PC-0nig3G can be compared with other similar compounds based on its structure and properties. Similar compounds might include those with analogous functional groups or molecular weights. For instance, compounds with similar ligand-binding sites or molecular fingerprints can be identified using ligand-based screening and virtual screening methods . These comparisons highlight the uniqueness of this compound in terms of its specific applications and effects.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
61074-90-6 |
|---|---|
Molekularformel |
C20H18N2OS |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
3-(4-methylsulfanyl-2-prop-2-enylphenoxy)-6-phenylpyridazine |
InChI |
InChI=1S/C20H18N2OS/c1-3-7-16-14-17(24-2)10-12-19(16)23-20-13-11-18(21-22-20)15-8-5-4-6-9-15/h3-6,8-14H,1,7H2,2H3 |
InChI-Schlüssel |
FRIHFLFKXGGSEG-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=C(C=C1)OC2=NN=C(C=C2)C3=CC=CC=C3)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B14599983.png)


![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)



![Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14600000.png)
![6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14600023.png)


![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-](/img/structure/B14600040.png)


